Tribenuron-methyl
Overview
Description
Tribenuron-methyl (TBM) is a member of the sulfonylurea herbicide family. It is a relatively polar, weak, acidic compound that is soluble in water . It is a sulfonylurea herbicide that inhibits the biosynthesis of branched amino acids in sensitive plants by competitively binding to the enzyme system which catalyzes the formation of these amino acids, the acetolactate synthase (ALS) .
Synthesis Analysis
The synthesis process of tribenuron-methyl adopts an isocyanate route. Methyl orthoformate benzenesulfonamide and oxalyl chloride react to obtain 2-methoxycarbonylbenzenesulfonyl isocyanate. The generated 2-methoxycarbonylbenzenesulfonyl isocyanate reacts with methyl triazine to generate tribenuron-methyl .Molecular Structure Analysis
The molecular formula of tribenuron-methyl is C15H17N5O6S. It has an average mass of 395.390 Da and a monoisotopic mass of 395.089966 Da .Chemical Reactions Analysis
Tribenuron-methyl acts by inhibiting sulfonylurea acetolactate synthase (ALS), which reduces isoleucine, leucine, and valine biosynthesis . It is also reported that the Trp-574-Leu mutation and P450-mediated enhanced metabolism coexist in S. conoidea to generate tribenuron-methyl resistance .Physical And Chemical Properties Analysis
Tribenuron-methyl appears as white to light brown colorless crystals. It has a density of 1.4143 (rough estimate), a melting point of 141°C, and a water solubility of 55 g l -1 (25 °C) .Scientific Research Applications
Weed Control in Cereal Crops
Field
Agriculture - Weed Control
Application
Tribenuron-methyl is used for the control of a wide range of broad-leaf weeds in cereal crops including wheat (winter, spring, and durum), barley (winter and spring), oats (winter and spring), rye, and triticale .
Method of Application
It is applied as a pre-emergence burndown broadcast application for wheat and barley .
Results
Effective control of broad-leaf weeds in cereal crops, contributing to increased crop yields .
Resistance Study in Silene conoidea
Field
Plant Biology - Weed Resistance
Application
Study of the molecular basis of tribenuron-methyl resistance in Silene conoidea, a broadleaf weed in winter wheat fields in China .
Method of Application
Whole-plant response assays and ALS gene sequencing were used to determine the resistance mechanism .
Results
The resistant population exhibited a higher level of resistance (382.3-fold) to tribenuron-methyl. An amino acid mutation, Trp-574-Leu, and P450-mediated enhanced metabolism were found to coexist in S. conoidea to generate tribenuron-methyl resistance .
Nanoparticle Delivery System
Field
Nanotechnology - Herbicide Delivery
Application
Enhancement of the dispersing and bioactivity of tribenuron-methyl by developing nanoparticles using zein as a nano-delivery system .
Method of Application
Nanoparticles were prepared from protein containing tribenuron-methyl. The entrapment efficiency (EE%) of tribenuron-methyl inside the zein nanoparticles was approximately 81% .
Results
Five weeks after application of tribenuron-methyl nanoparticles on Convolvulus arvensis, it reduced the dry weight (53%), ALS enzyme activity (82%), and plant height (77%) of C. arvensis as compared with untreated plants .
Herbicide Application in Combination with an Adjuvant
Field
Agriculture - Herbicide Application
Application
Tribenuron-methyl is recommended to be used in combination with an adjuvant .
Method of Application
The specific method of application is not detailed in the source .
Results
The results or outcomes of this application are not provided in the source .
Inducing Male Sterility in Rapeseed Plants
Field
Plant Breeding - Induced Sterility
Application
Tribenuron-methyl can effectively induce male sterility in rapeseed plants .
Method of Application
Treatment with the CHA referred to as CHA-TBM, which contained 0.1–0.9 mg/L TBM, induced male sterility in all 22 tested rapeseed inbred lines .
Results
The application of tribenuron-methyl resulted in induced male sterility in rapeseed plants, which can be beneficial for plant breeding practices .
Herbicide Use in Pasture
Field
Agriculture - Pasture Management
Application
Tribenuron-methyl is used in pasture management for the control of broadleaf weeds and grasses .
Results
Effective control of broadleaf weeds and grasses in pasture, contributing to improved pasture quality .
Herbicide Use in Field-Grown Vegetable Crops
Field
Agriculture - Vegetable Crop Management
Application
Tribenuron-methyl is used in field-grown vegetable crops infested by weeds .
Method of Application
The herbicides are embedded in the matrix of degradable poly-3-hydroxybutyrate blended with wood flour .
Results
Application of tribenuron-methyl resulted in the highest productivity of tomatoes (2.3 kg/m^2) and table beet (3.4 kg/m^2), improved biometric parameters of tomato fruits and beet roots, and caused reduction in nitrate nitrogen concentrations in them .
Resistance Transformation in Watermelon
Field
Plant Biology - Herbicide Resistance
Application
A tribenuron-methyl resistance transformation has been achieved in watermelon .
Results
The resistant watermelon plants survived under tribenuron-methyl treatment .
Herbicide Use in Wheat and Barley
Field
Agriculture - Cereal Crop Management
Method of Application
It is also registered for use as a pre-emergence burndown broadcast application for wheat and barley .
Results
Effective control of broadleaf weeds in cereal crops, contributing to improved crop quality .
Herbicide Use in Field-Grown Tomato and Beet Crops
Application
Tribenuron-methyl is used in field-grown tomato and beet crops infested by weeds .
Safety And Hazards
Tribenuron-methyl may cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing dust or spray mist, and not to eat, drink, or smoke while using .
Future Directions
properties
IUPAC Name |
methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S/c1-9-16-13(18-14(17-9)26-4)20(2)15(22)19-27(23,24)11-8-6-5-7-10(11)12(21)25-3/h5-8H,1-4H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCQZHSMCYCDJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6S | |
Record name | TRIBENURON-METHYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18238 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIBENURON-METHYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024101 | |
Record name | Tribenuron-methyl | |
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Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tribenuron-methyl appears as colorless crystals. Non corrosive. Used as an herbicide., Brown solid; [ICSC] Off-white or light brown solid; [HSDB] Colorless solid; [CAMEO] Light beige solid; [MSDSonline], BROWN SOLID IN VARIOUS FORMS. | |
Record name | TRIBENURON-METHYL | |
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Record name | Tribenuron-methyl | |
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Record name | TRIBENURON-METHYL | |
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Solubility |
Low solubility in organic solvents, Solubility in acetone, 3.91X107 mg/L; acetonitrile, 4.64X10+7 mg/L; ethylhexane, 1.63X10+7 mg/L; ethyl acetate, 1.63X10+7 mg/L; n-heptane, 20800 mg/L; methanol, 2.59X10+6 mg/L, all at 20 °C, In water, 50 mg/L at pH 5; 2,040 mg/L at pH 7 and 18,300 mg/L at pH 9, all at 20 °C, Solubility in water: good | |
Record name | TRIBENURON-METHYL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | TRIBENURON-METHYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.46 at 20 °C, Relative density (water = 1): 1.5 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |
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Record name | TRIBENURON-METHYL | |
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Vapor Pressure |
3.9X10-10 mm Hg at 25 °C | |
Record name | TRIBENURON-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6851 | |
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Product Name |
Tribenuron-methyl | |
Color/Form |
Off-white powder, Light brown solid | |
CAS RN |
101200-48-0 | |
Record name | TRIBENURON-METHYL | |
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URL | https://cameochemicals.noaa.gov/chemical/18238 | |
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Record name | Tribenuron-methyl [ISO] | |
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Record name | tribenuron-methyl (ISO); methyl 2-[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-N-methylcarbamoylsulfamoyl]benzoate | |
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Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]-, methyl ester | |
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Record name | TRIBENURON-METHYL | |
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Melting Point |
141 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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